(2R)-2-cyclobutyl-2-hydroxyacetic acid
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Overview
Description
(2R)-2-cyclobutyl-2-hydroxyacetic acid is an organic compound characterized by a cyclobutyl group attached to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-cyclobutyl-2-hydroxyacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutyl bromide and glyoxylic acid in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-cyclobutyl-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Cyclobutyl ketone or cyclobutyl carboxylic acid.
Reduction: Cyclobutyl alcohol.
Substitution: Various substituted cyclobutyl derivatives depending on the reagent used.
Scientific Research Applications
(2R)-2-cyclobutyl-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2R)-2-cyclobutyl-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclobutyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylacetic acid: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
Cyclobutanol: Contains a hydroxyl group but lacks the acetic acid moiety, leading to different chemical properties.
Cyclobutylamine: Contains an amine group instead of a hydroxyl group, resulting in different interactions with biological targets.
Uniqueness
(2R)-2-cyclobutyl-2-hydroxyacetic acid is unique due to the presence of both a cyclobutyl group and a hydroxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R)-2-cyclobutyl-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUASXFZWNGNDP-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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